Benzyldiphenylphosphinoxid

Übersicht

Beschreibung

Benzyldiphenylphosphine oxide is a chemical compound used in various scientific experiments due to its unique properties. It is an antiarthritic agent and an inhibitor of cathepsin B .

Synthesis Analysis

A fluorine-containing diphenylphosphine oxide derivative (benzyl (4-fluorophenyl)phenylphosphine oxide, BFPPO) was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin (EP) . Benzyldiphenylphosphine oxide (BDPPO) was synthesized and used as a control to study the effect of the fluorine atom in BFPPO on the dielectric properties of the corresponding EP thermosets .Molecular Structure Analysis

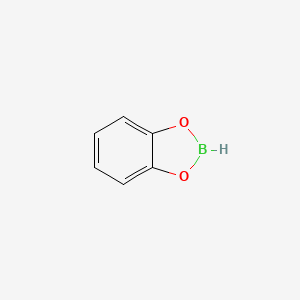

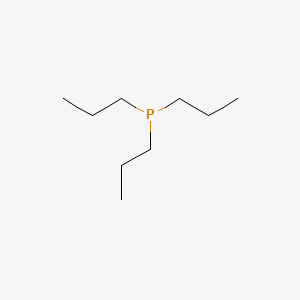

Benzyldiphenylphosphine oxide contains a total of 40 bonds; 23 non-H bonds, 19 multiple bonds, 4 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, and 1 phosphorane .Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Benzyldiphenylphosphine oxide .Physical And Chemical Properties Analysis

Benzyldiphenylphosphine oxide has a molecular weight of 292.32 g/mol . It is a solid substance .Wissenschaftliche Forschungsanwendungen

Verbesserte Flammhemmwirkung und Dielektrizität

Benzyldiphenylphosphinoxid, insbesondere ein fluorhaltiges Derivat (Benzyl(4-Fluorphenyl)phenylphosphinoxid, BFPPO), wurde zur Verbesserung der Flammhemmwirkung und der dielektrischen Eigenschaften von Epoxidharz (EP) verwendet. Die mit BFPPO modifizierten EP-Duroplaste erreichten einen Sauerstoffindex (LOI) von 34,0% und eine UL-94 V-0-Bewertung, wenn der Phosphorgehalt 0,9 Gew.-% betrug. BFPPO entfaltete seine flammhemmende Wirkung durch die Abfangung von für die Verbrennung notwendigen freien Radikalen und die Förderung der Bildung einer dichten Kokschicht .

Moderne elektronische Materialien

Die Einarbeitung von BFPPO reduzierte die Dielektrizitätskonstante und den Dielektrizitätsverlustfaktor der EP-Duroplaste bei verschiedenen Frequenzen. Dies deutet auf die potenziellen Anwendungen von mit BFPPO modifizierten EP-Duroplasten im Bereich der modernen elektronischen Materialien hin .

Palladium-katalysierte benzylische Substitution

This compound wurde bei der palladium-katalysierten benzylischen Substitution von Benzylcarbonaten mit Phosphornukleophilen eingesetzt. Dieser Prozess liefert effizient eine breite Palette an Benzyldiphenylphosphinoxiden, die für die Synthese von Phosphinliganden nützlich sind .

Katalysator für die Suzuki-Kreuzkupplung

This compound wurde als Katalysator für die Suzuki-Kreuzkupplung verwendet, eine Art palladium-katalysierter Kreuzkupplungsreaktion .

Antiarthritikum

This compound wurde als Antiarthritikum verwendet, insbesondere als Inhibitor von Cathepsin B .

Wirkmechanismus

Target of Action

Benzyldiphenylphosphine oxide is an organic phosphine compound . Its primary targets are transition metals, as it acts as a ligand in metal-catalyzed reactions .

Mode of Action

Benzyldiphenylphosphine oxide forms complexes with transition metals and is commonly used in the catalysis of various organic synthesis reactions . These include hydrogenation, addition, and coupling reactions .

Biochemical Pathways

Its role as a ligand in metal-catalyzed reactions suggests that it may influence a variety of biochemical pathways depending on the specific reaction it is involved in .

Pharmacokinetics

As an organic phosphine compound, it is soluble in organic solvents such as ether, alcohol, and toluene . This solubility may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of Benzyldiphenylphosphine oxide’s action are largely dependent on the specific reactions it catalyzes. As a ligand in metal-catalyzed reactions, it can facilitate the formation of new organic compounds .

Action Environment

The action, efficacy, and stability of Benzyldiphenylphosphine oxide can be influenced by environmental factors. For instance, it can cause combustion under high temperature and static conditions, and should therefore be kept away from oxidizing agents . During handling and storage, contact with skin and eyes should be avoided, and protective gloves and goggles should be used . If accidentally inhaled or ingested, medical attention should be sought promptly .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

diphenylphosphorylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17OP/c20-21(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGAOFONOFYCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183772 | |

| Record name | Phosphine oxide, benzyldiphenyl- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2959-74-2 | |

| Record name | Diphenyl(phenylmethyl)phosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2959-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine oxide, diphenyl(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002959742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyldiphenylphosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyldiphenylphosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine oxide, benzyldiphenyl- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure of benzyldiphenylphosphine oxide and how does it relate to its reactivity?

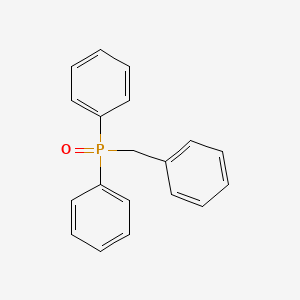

A1: Benzyldiphenylphosphine oxide (BDPPO) features a central phosphorus atom double-bonded to an oxygen atom (forming a phosphine oxide group), single-bonded to a benzyl group (C6H5CH2-), and two phenyl groups (C6H5-).

Q2: How is benzyldiphenylphosphine oxide synthesized?

A2: BDPPO can be synthesized through several routes. One common method involves reacting tetraphenyldiphosphine with benzoic acid at elevated temperatures (around 180°C). [] This reaction proceeds through the formation of benzoyldiphenylphosphine oxide, which then reacts with another molecule of diphenylphosphine oxide to yield BDPPO. [] Another approach utilizes a palladium catalyst to facilitate the reaction between benzyl carbonates and diphenylphosphine oxide, producing BDPPO in high yields. []

Q3: What are the applications of benzyldiphenylphosphine oxide in organic synthesis?

A3: BDPPO serves as a valuable reagent in various organic reactions. For instance, it acts as a substrate in the pincer nickel-catalyzed olefination of alcohols. [] In this reaction, BDPPO reacts with aldehydes or ketones (derived from alcohols), forming E-configurated alkenes. []

Q4: Has the photochemical behavior of benzyldiphenylphosphine oxide been investigated?

A4: Yes, studies have explored the photochemistry of BDPPO and its derivatives. [] Upon UV irradiation (254 nm), BDPPO undergoes α-cleavage from its excited singlet state. [] This process generates reactive radical intermediates that can recombine or react with other molecules, leading to a variety of products. []

Q5: Can benzyldiphenylphosphine oxide form complexes with metal ions?

A5: Yes, BDPPO acts as a ligand, forming complexes with various metal ions, including cobalt(II). [, ] Structural studies of these complexes, using techniques like X-ray diffraction, have revealed their coordination geometries and provided insights into the metal-ligand bonding interactions. [] The stability of these complexes in solution can be investigated by measuring their stability constants. []

Q6: Are there any analytical methods used to identify and quantify benzyldiphenylphosphine oxide?

A6: Tandem mass spectrometry (MS/MS) is a powerful tool for identifying and quantifying BDPPO. [] This technique involves multiple stages of mass analysis, allowing for the identification of compounds based on their fragmentation patterns. [] Large spectral libraries, such as MassBank and NIST/NIH/EPA, are valuable resources for matching experimental MS/MS spectra with those of known compounds like BDPPO. []

Q7: Have polymers incorporating benzyldiphenylphosphine oxide been synthesized?

A7: Yes, researchers have explored the polymerization of BDPPO. One approach involves utilizing the polyrecombination reaction to generate polymers containing BDPPO units. [] The properties and potential applications of these polymers are subjects of ongoing research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.